L-Proline, L-valyl-L-tyrosyl-

ACE inhibition IC₅₀ comparison antihypertensive peptides

L-Proline, L-valyl-L-tyrosyl- (commonly designated Val-Tyr-Pro or VYP) is a tripeptide composed of the L-amino acids valine, tyrosine, and proline in sequence. It functions as an angiotensin I-converting enzyme (ACE) inhibitory peptide, with a reported in vitro IC₅₀ value of 108 µM against rabbit lung ACE.

Molecular Formula C19H27N3O5
Molecular Weight 377.4 g/mol
CAS No. 68076-97-1
Cat. No. B1610432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, L-valyl-L-tyrosyl-
CAS68076-97-1
Molecular FormulaC19H27N3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N
InChIInChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1
InChIKeyPMKQKNBISAOSRI-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Proline, L-valyl-L-tyrosyl- (CAS 68076-97-1): Core Structural and Functional Profile for Scientific Procurement


L-Proline, L-valyl-L-tyrosyl- (commonly designated Val-Tyr-Pro or VYP) is a tripeptide composed of the L-amino acids valine, tyrosine, and proline in sequence. It functions as an angiotensin I-converting enzyme (ACE) inhibitory peptide, with a reported in vitro IC₅₀ value of 108 µM against rabbit lung ACE [1]. The compound's molecular formula is C₁₉H₂₇N₃O₅, with a molecular weight of 377.4 g/mol and a calculated topological polar surface area of 133 Ų . Unlike simpler dipeptides such as Val-Tyr, the proline residue at the C-terminus introduces conformational rigidity that influences binding orientation within the ACE active site [1].

Why L-Proline, L-valyl-L-tyrosyl- Cannot Be Interchanged with Generic Tripeptides in ACE Inhibition Studies


Tripeptides containing proline at the C-terminus exhibit divergent ACE inhibitory activities that are highly dependent on the precise sequence. For instance, Val-Tyr-Pro (VYP) demonstrates an IC₅₀ of 108 µM [1], whereas Val-Trp-Pro (VWP) and Val-Asn-Pro (VNP) from rice protein hydrolysate achieve markedly lower IC₅₀ values of 4.5 µM and 6.4 µM, respectively [2]. Even closely related sequences such as Val-Val-Tyr-Pro (VVYP) yield IC₅₀ values of 6.02–7.42 µM—approximately 15-fold more potent than VYP [3]. These differences arise from variations in side-chain interactions with the S1 and S2 subsites of ACE, as well as the influence of N-terminal extensions on binding conformation [1]. Consequently, substituting one tripeptide for another without empirical validation introduces significant uncertainty into experimental outcomes and invalidates cross-study comparisons.

Quantitative Differential Evidence for L-Proline, L-valyl-L-tyrosyl- (Val-Tyr-Pro) Against Key Comparators


ACE Inhibitory Potency of Val-Tyr-Pro Compared to Val-Tyr and Val-Val-Tyr-Pro

Val-Tyr-Pro (VYP) exhibits moderate ACE inhibitory activity with an IC₅₀ of 108 µM in a rabbit lung ACE assay [1]. In contrast, the dipeptide Val-Tyr demonstrates 4-fold greater potency with an IC₅₀ of 26.0 µM under comparable in vitro conditions [2]. The tetrapeptide Val-Val-Tyr-Pro displays substantially enhanced inhibition, achieving an IC₅₀ of 6.02–7.42 µM—approximately 15- to 18-fold more potent than the tripeptide VYP [3][4]. This potency gradient (VVYP > VY > VYP) underscores the critical influence of the N-terminal Val residue and overall peptide length on ACE binding affinity.

ACE inhibition IC₅₀ comparison antihypertensive peptides

Molecular Docking Analysis of Val-Tyr-Pro Binding Mode Versus Val-Trp-Pro

Molecular docking studies reveal that Val-Tyr-Pro (VYP) interacts with the ACE active site through multiple binding contacts, engaging both the S1 and S2 pockets [1]. The valine residue at the N-terminus makes the greatest energetic contribution to binding. By comparison, Val-Trp-Pro (VWP) achieves a lower IC₅₀ of 4.5 µM, attributed to the stronger hydrophobic interactions of the tryptophan indole ring within the S1 subsite relative to the tyrosine phenol group [2]. Additionally, VWP forms a competitive inhibition profile with ACE, a characteristic also inferred for VYP based on structural homology [1][2].

molecular docking ACE active site binding interactions

In Vivo Antihypertensive Efficacy: Val-Tyr-Pro Versus Val-Pro-Pro and Ile-Pro-Pro

While direct in vivo data for Val-Tyr-Pro (VYP) in spontaneously hypertensive rats (SHR) are not available in the open literature, comparative data for structurally related proline-containing tripeptides provide a framework for anticipated activity. Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) reduce systolic blood pressure in SHR by 29 mmHg and 38 mmHg, respectively, following a single oral dose of 5 mg/kg [1]. The dipeptide Val-Tyr achieves a 29 mmHg reduction at the same dose [2]. Given that VYP exhibits intermediate in vitro potency (IC₅₀ 108 µM) between Val-Tyr (26 µM) and VPP (9.13 µM), its in vivo effect is predicted to be measurable but modest compared to the more potent tripeptides IPP and VPP.

in vivo antihypertensive spontaneously hypertensive rats blood pressure reduction

Physicochemical Properties and Solubility Profile for Formulation Considerations

Val-Tyr-Pro (VYP) has a calculated aqueous solubility of 2.9 g/L at 25 °C and a density of 1.291 g/cm³ . The molecule contains four hydrogen bond donors and six hydrogen bond acceptors, contributing to moderate hydrophilicity (XLogP = -1.3) . In contrast, Val-Tyr has a molecular weight of 280.3 g/mol and exhibits higher bioavailability due to its dipeptide structure and intestinal absorption via peptide transporters [1]. The addition of the proline residue in VYP increases molecular weight to 377.4 g/mol and introduces a constrained pyrrolidine ring, which may reduce susceptibility to exopeptidase degradation but also limits passive diffusion. These physicochemical distinctions influence formulation strategies, particularly for oral delivery systems requiring specific solubility and permeability profiles.

solubility physicochemical characterization peptide stability

Defined Application Scenarios for L-Proline, L-valyl-L-tyrosyl- in Research and Industrial Settings


Mechanistic Studies of Moderate ACE Inhibition in Cardiovascular Research

Val-Tyr-Pro (VYP) is optimally employed as a reference peptide for investigating partial or moderate ACE inhibition. With an IC₅₀ of 108 µM [1], VYP provides a contrasting potency profile to the highly potent milk-derived tripeptides IPP and VPP (IC₅₀ 5.15 µM and 9.13 µM, respectively) [2]. This enables dose-response studies that explore the threshold of ACE inhibition required for physiological effects, as well as investigations into non-competitive or allosteric modulation that may be masked by potent inhibitors.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Peptide ACE Inhibitor Design

The Val-Tyr-Pro sequence serves as a foundational scaffold for SAR studies aimed at optimizing ACE inhibitory peptides. Comparative analysis with Val-Trp-Pro (IC₅₀ 4.5 µM) [3] demonstrates that substitution of the central tyrosine residue with tryptophan enhances potency 24-fold. Similarly, N-terminal extension to Val-Val-Tyr-Pro yields a 15- to 18-fold improvement [4]. Researchers can systematically modify each position to elucidate the contributions of hydrophobicity, aromaticity, and steric bulk to ACE binding, with VYP providing the baseline for quantitative comparison.

Quality Control Reference Standard in Valsartan Impurity Profiling

Val-Tyr-Pro is a recognized structural component in certain valsartan-related impurities. While the exact impurity designation varies by pharmacopoeia, peptides containing the Val-Tyr-Pro motif are employed as reference standards in HPLC method development and validation for valsartan API purity assessment [5]. Procurement of the defined tripeptide ensures consistent identification and quantification of related peptide impurities during pharmaceutical quality control and stability studies.

Food-Derived Bioactive Peptide Research and Nutraceutical Development

VYP has been identified in protein hydrolysates from lizard fish and rice [1][3], establishing its relevance as a food-derived bioactive peptide. Its moderate ACE inhibitory activity makes it suitable for studying the cumulative effects of multiple weak inhibitors in complex hydrolysates, as well as for developing functional food ingredients where excessive potency may be undesirable. Comparative studies with Val-Tyr (IC₅₀ 26 µM, demonstrated antihypertensive efficacy in humans) [6] provide a benchmark for translational nutraceutical evaluation.

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